molecular formula C15H13ClO2 B1355429 4-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 62290-55-5

4-[(4-Methylbenzyl)oxy]benzoyl chloride

Cat. No. B1355429
CAS RN: 62290-55-5
M. Wt: 260.71 g/mol
InChI Key: YHSDRZQPMLLING-UHFFFAOYSA-N
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Description

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C15H13ClO2 . It is one of the reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-methoxybenzyl chloride (PMBCl) with carboxylic acids in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular weight of this compound is 260.72 .


Chemical Reactions Analysis

“this compound” can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 260.72 . More detailed properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Solid Phase Synthesis and Crystal Structure

4-[(4-Methylbenzyl)oxy]benzoyl chloride has been utilized in solid-phase synthesis techniques. For instance, Luo and Huang (2004) synthesized N-p-Methylbenzyl benzamide 4 using a solid phase synthesis technique, involving the treatment of polystyryl-sulfonyl chloride resin with p-methylbenzyl amine and pyridine. This method yielded a polymer-supported N-p-methylbenzyl sulfonamide, which was then acylated with benzoyl chloride to obtain the final product. The crystal structure of this compound was determined using single-crystal X-ray diffraction (Luo & Huang, 2004).

Methanolysis and Synthesis of Substituted Compounds

Jorge et al. (1981) conducted a study on the methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides, including compounds related to this compound. This research provided insights into the SN1 and SN2 mechanisms involved in the reactions of these chlorides, contributing valuable information to the field of organic synthesis (Jorge et al., 1981).

Homogeneous Acylation in Ionic Liquids

In a study by Zhang et al. (2009), the ionic liquid 1-allyl-3-methylimidazolium chloride was used as a reaction medium for the synthesis of cellulose benzoates via homogeneous acylation of dissolved cellulose with benzoyl chlorides, including this compound. This research highlighted the potential of using ionic liquids in acylation reactions to achieve varying degrees of substitution under mild conditions (Zhang et al., 2009).

Mechanism of Action

The mechanism of action of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” involves its use as a protecting group in organic synthesis . It can be readily introduced in high yield under a number of mild reaction conditions and possesses excellent stability under many reaction conditions .

Safety and Hazards

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .

properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDRZQPMLLING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554792
Record name 4-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62290-55-5
Record name 4-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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